
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(3,4-dimethoxyphenyl)-3,3-difluoroazetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(3,4-dimethoxyphenyl)-3,3-difluoroazetidin-2-one is a useful research compound. Its molecular formula is C19H17F2NO5 and its molecular weight is 377.344. The purity is usually 95%.
BenchChem offers high-quality 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(3,4-dimethoxyphenyl)-3,3-difluoroazetidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(3,4-dimethoxyphenyl)-3,3-difluoroazetidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Applications
One significant area of application for this compound is in the development of antimicrobial agents. Research has demonstrated the synthesis of novel heterocyclic compounds derived from related structures, showcasing potent antimicrobial activity against a spectrum of Gram-positive and Gram-negative bacteria, as well as fungi. These compounds have been synthesized under moderate conditions and evaluated for their efficacy in vitro, comparing favorably with established antimicrobial agents like levofloxacin and nystatin (Abu‐Hashem & El‐Shazly, 2019).
Antitubercular Activity
Another promising application is in the fight against tuberculosis. Azetidinone derivatives, in particular, have been synthesized and shown to possess significant antitubercular activities. These derivatives were evaluated against Mycobacterium tuberculosis, demonstrating promising activity with IC50 values of less than 1 µg/mL. Moreover, these compounds displayed non-cytotoxic nature against human cancer cell lines, indicating their safety and potential for further development as antitubercular agents (Nimbalkar et al., 2018).
Corrosion Inhibition
The compound's derivatives have also found applications in the field of corrosion inhibition, particularly for oil-well tubular steel in hydrochloric acid solutions. Specific derivatives have shown effective corrosion inhibition properties, suggesting their utility in protecting industrial materials from corrosive environments. This application is crucial for enhancing the longevity and reliability of equipment used in harsh chemical conditions (Yadav, Sharma, & Kumar, 2015).
Synthetic Methodologies
Furthermore, the compound and its derivatives have been involved in studies focusing on synthetic methodologies, offering routes to create complex molecules with potential pharmacological applications. These studies contribute to the broader field of chemical synthesis, providing valuable insights into the construction of complex molecules that could serve as leads for the development of new drugs or materials (Ramesh, Reddy, & Reddy, 2006).
Propriétés
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(3,4-dimethoxyphenyl)-3,3-difluoroazetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2NO5/c1-24-13-5-3-11(9-15(13)25-2)17-19(20,21)18(23)22(17)12-4-6-14-16(10-12)27-8-7-26-14/h3-6,9-10,17H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJJJVSZRRZPVIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(C(=O)N2C3=CC4=C(C=C3)OCCO4)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(3,4-dimethoxyphenyl)-3,3-difluoroazetidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}butanamide](/img/structure/B2658150.png)
![N-(6-bromobenzo[d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2658152.png)
![1-[(5-Chlorothien-2-yl)sulfonyl]-4-phenylpiperidine-4-carboxylic acid](/img/structure/B2658153.png)

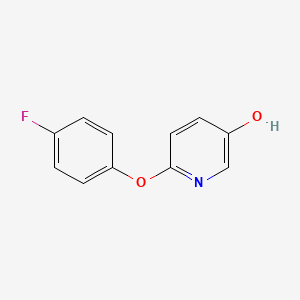
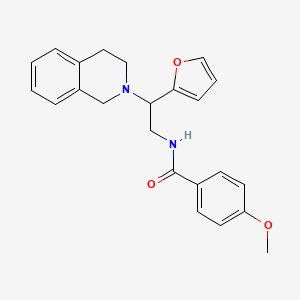

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide](/img/structure/B2658160.png)
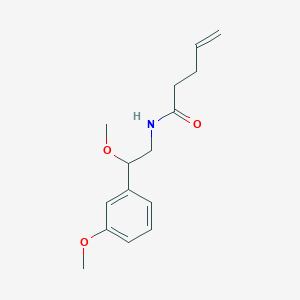
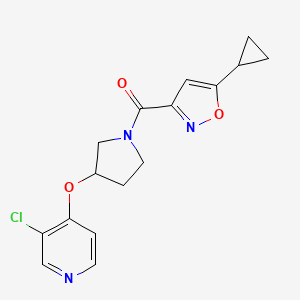
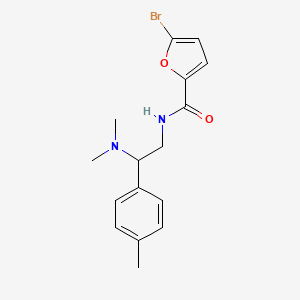
![6,7-Dimethyl-1-(3-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/no-structure.png)
![(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2658172.png)